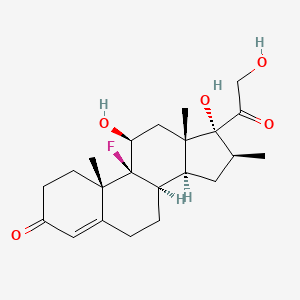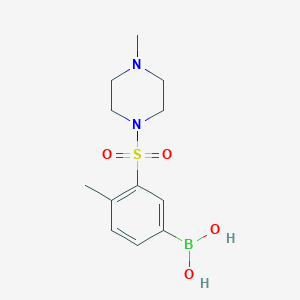
1,2-Dihydro-Betamethasone
Descripción general
Descripción
1,2-Dihydro-Betamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a well-known corticosteroid used in various medical applications. The compound is characterized by its chemical formula C22H31FO5 and a molecular weight of 394.48 g/mol . It is primarily used in the treatment of inflammatory and autoimmune conditions.
Métodos De Preparación
The synthesis of 1,2-Dihydro-Betamethasone involves several steps, starting from basic steroidal precursors. One common method includes the acetylation of a steroidal nucleus, followed by dehydrogenation and reduction reactions to introduce the necessary functional groups. The final steps often involve fluorination and esterification to achieve the desired compound . Industrial production methods typically employ high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
1,2-Dihydro-Betamethasone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using reagents like potassium permanganate.
Reduction: Commonly achieved using hydrogenation techniques, this reaction reduces double bonds within the steroidal structure.
Substitution: Halogenation reactions, particularly fluorination, are crucial for enhancing the compound’s biological activity.
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which are essential for the compound’s pharmacological efficacy.
Aplicaciones Científicas De Investigación
1,2-Dihydro-Betamethasone has a wide range of applications in scientific research:
Mecanismo De Acción
1,2-Dihydro-Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding initiates a cascade of events that lead to the suppression of inflammatory mediators such as prostaglandins and leukotrienes . The compound also inhibits the activity of phospholipase A2, reducing the release of arachidonic acid and subsequent inflammatory responses .
Comparación Con Compuestos Similares
1,2-Dihydro-Betamethasone is often compared to other corticosteroids such as:
Betamethasone: The parent compound, differing only in the presence of a double bond in the steroidal nucleus.
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory properties but differing in its molecular structure and pharmacokinetics.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
The uniqueness of this compound lies in its enhanced stability and potency, making it a preferred choice for severe inflammatory conditions .
Propiedades
IUPAC Name |
(8R,9S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16-,17-,19-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXYYHUGHQGHI-IMYIRDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H]3CCC4=CC(=O)CC[C@@]4([C@@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)
![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)


![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)


![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)

![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)


